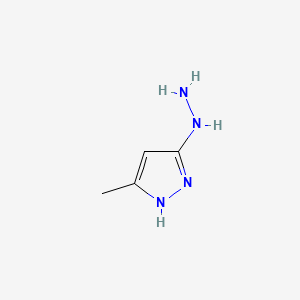
3-Methyl-5-hydrazinopyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-5-methyl-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, such as nano-ZnO, to enhance the regioselectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized pyrazoles.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various hydrazine-substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-Hydrazinyl-5-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 3-hydrazinyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1H-pyrazol-5-ol: This compound is structurally similar but contains a hydroxyl group instead of a hydrazinyl group.
1-Methyl-1H-pyrazol-5-ol: Another similar compound with a methyl group at the nitrogen atom and a hydroxyl group at the 5-position.
Uniqueness
3-Hydrazinyl-5-methyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C4H8N4 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(5-methyl-1H-pyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H8N4/c1-3-2-4(6-5)8-7-3/h2H,5H2,1H3,(H2,6,7,8) |
Clave InChI |
WHYRCMNYWYQBFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















